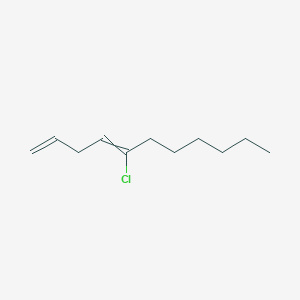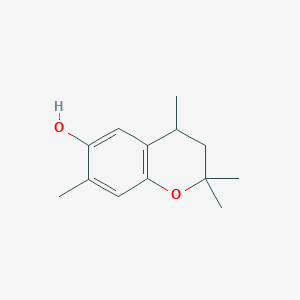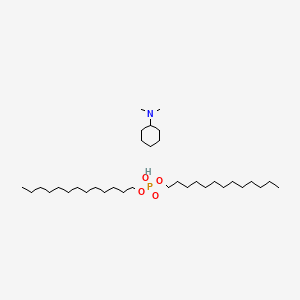
Cyclohexyl(dimethyl)ammonium ditridecyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tridecanol, hydrogen phosphate, compd. with N,N-dimethylcyclohexanamine (1:1) is a chemical compound that combines the properties of 1-Tridecanol and N,N-dimethylcyclohexanamine. 1-Tridecanol is a fatty alcohol with the formula C13H28O, known for its use in the manufacture of surfactants and plasticizers . N,N-dimethylcyclohexanamine is an organic compound used in various chemical applications.
Preparation Methods
The preparation of 1-Tridecanol, hydrogen phosphate, compd. with N,N-dimethylcyclohexanamine (1:1) involves the reaction of 1-Tridecanol with phosphoric acid to form the hydrogen phosphate ester. This ester is then reacted with N,N-dimethylcyclohexanamine to form the final compound. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Chemical Reactions Analysis
1-Tridecanol, hydrogen phosphate, compd. with N,N-dimethylcyclohexanamine (1:1) can undergo various chemical reactions, including:
Oxidation: The alcohol group in 1-Tridecanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen phosphate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Tridecanol, hydrogen phosphate, compd. with N,N-dimethylcyclohexanamine (1:1) has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the manufacture of surfactants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Tridecanol, hydrogen phosphate, compd. with N,N-dimethylcyclohexanamine (1:1) involves its interaction with molecular targets in biological systems. The hydrogen phosphate group can interact with enzymes and other proteins, affecting their activity. The N,N-dimethylcyclohexanamine component can interact with receptors and other cellular targets, modulating their function .
Comparison with Similar Compounds
1-Tridecanol, hydrogen phosphate, compd. with N,N-dimethylcyclohexanamine (1:1) can be compared with other similar compounds, such as:
1-Tridecanol, hydrogen phosphate, compd. with N,N-dimethyl-1-octadecanamine (11): Similar in structure but with a different amine component.
1-Tridecanol, hydrogen phosphate, compd. with N,N-dimethylcyclohexanamine (11): Similar in structure but with variations in the hydrogen phosphate group.
The uniqueness of 1-Tridecanol, hydrogen phosphate, compd. with N,N-dimethylcyclohexanamine (1:1) lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
65294-15-7 |
|---|---|
Molecular Formula |
C34H72NO4P |
Molecular Weight |
589.9 g/mol |
IUPAC Name |
N,N-dimethylcyclohexanamine;ditridecyl hydrogen phosphate |
InChI |
InChI=1S/C26H55O4P.C8H17N/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-31(27,28)30-26-24-22-20-18-16-14-12-10-8-6-4-2;1-9(2)8-6-4-3-5-7-8/h3-26H2,1-2H3,(H,27,28);8H,3-7H2,1-2H3 |
InChI Key |
POVOPAWXFOXVAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCC.CN(C)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibutyltinbis[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14478541.png)
![[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene](/img/structure/B14478555.png)
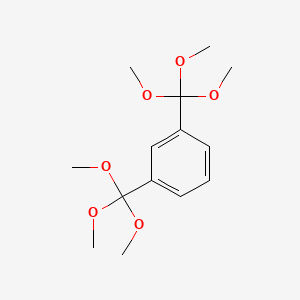

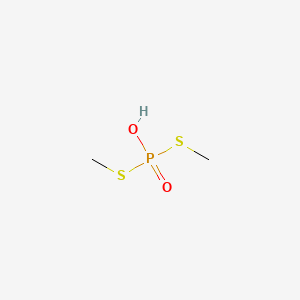
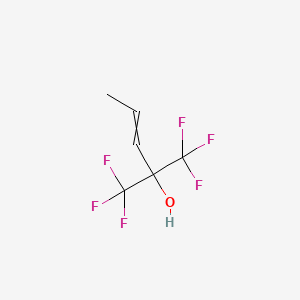
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14478589.png)
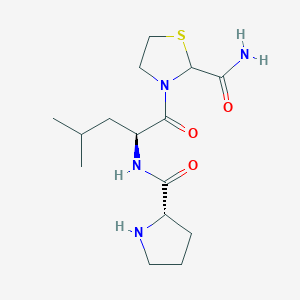
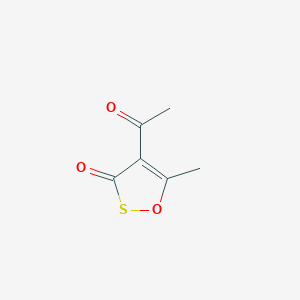
![8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14478598.png)
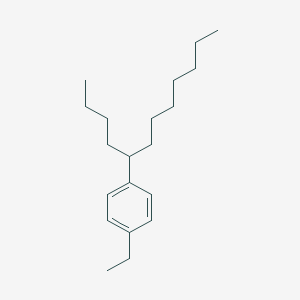
![1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane](/img/structure/B14478610.png)
